molecular formula C18H24O12X2 B1139597 POLY(2-CARBOXYETHYL) ACRYLATE CAS No. 102570-77-4

POLY(2-CARBOXYETHYL) ACRYLATE

Cat. No.: B1139597
CAS No.: 102570-77-4
M. Wt: 432.38
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poly(2-carboxyethyl) acrylate is a polymer derived from the monomer 2-carboxyethyl acrylate (CAS: N/A, molecular formula: C₆H₈O₄). This polymer is characterized by its hydrophilic carboxyl (-COOH) functional groups, which enhance its adhesion properties, thermal stability, and biodegradability . It is synthesized via radical polymerization and is widely used in composite materials, particularly in cellulose nanocrystal (CNC) modifications for epoxy resin reinforcement . Applications include sustainable packaging, adhesives, and coatings, where its mechanical strength and environmental compatibility are advantageous .

Properties

CAS No.

102570-77-4

Molecular Formula

C18H24O12X2

Molecular Weight

432.38

Synonyms

POLY(2-CARBOXYETHYL) ACRYLATE

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Poly(2-carboxyethyl) acrylate has been extensively studied for its potential in drug delivery systems due to its pH-responsive characteristics. Research has shown that mesoporous composites made from iron oxide and silica modified with this compound can effectively release drugs in response to changes in pH levels. For instance, a study demonstrated that the composite could release vancomycin and p-acetamido phenol at alkaline pH levels, which are typical in the upper small intestine and colon .

Table 1: Drug Release Characteristics

DrugRelease MediumRelease TimeRelease Percentage
VancomycinpH 10.0165 min99%
p-Acetamido PhenolpH 10.0225 min46%

This capability makes this compound composites particularly promising for targeted therapies in gastrointestinal diseases .

1.2 Hydrogel Formation

Due to its hydrophilic nature, this compound is also used in the formation of hydrogels, which can absorb significant amounts of water. These hydrogels are utilized in various biomedical applications, including wound dressings and tissue engineering, where moisture retention is critical for healing.

Material Science Applications

2.1 Surface Modification

This compound has been employed for modifying surfaces to enhance adhesion properties. Its ability to form strong physical bonds with metal surfaces makes it suitable for applications in coatings and adhesives . The modification of cellulose nanocrystals with this polymer has shown improvements in mechanical strength and thermal stability, expanding their use in various industrial applications .

Table 2: Properties of Modified Cellulose Nanocrystals

PropertyNative CNCsModified CNCs (with this compound)
Shear StressLowerHigher
ToughnessModerateHigh
Thermal StabilityLowEnhanced
HydrophobicityHydrophilicHydrophobic (CA = 105 ± 2°)

The enhanced properties of modified cellulose nanocrystals indicate their potential use in advanced materials for construction and packaging industries .

Environmental Applications

3.1 Water Treatment

This compound's ability to interact with various ions allows it to be utilized in water treatment processes. Its pH-responsive nature can be exploited to develop systems that selectively remove pollutants from water by changing the polymer's charge state based on the surrounding pH .

Case Studies

4.1 Enzyme Hyperactivation

A notable study explored the use of this compound as a medium for enzyme hyperactivation, specifically focusing on α-chymotrypsin. The results indicated that the polymer could enhance the enzyme's activity significantly compared to traditional methods, showcasing its potential in biocatalysis applications .

Comparison with Similar Compounds

Comparison with Similar Acrylate Polymers

Structural and Functional Differences

Poly(2-ethylhexyl acrylate)
  • Structure : Contains a hydrophobic 2-ethylhexyl ester group (C₈H₁₇) .
  • Properties : High flexibility, low glass transition temperature (Tg), and hydrophobic behavior due to the long alkyl chain.
  • Applications : Used in pressure-sensitive adhesives and biomaterials requiring elasticity .
Poly(2-cyanoethyl acrylate)
  • Structure: Features a polar cyano (-CN) group .
  • Properties : High polarity improves adhesion to metals and ceramics but reduces thermal stability compared to carboxyethyl derivatives.
  • Applications : Specialty coatings and electronics due to strong intermolecular interactions .
Poly(2-methoxyethyl acrylate)
  • Structure : Incorporates a methoxy (-OCH₃) group .
  • Properties : Moderate hydrophilicity and biocompatibility, suitable for medical devices.
  • Applications : Hydrogels and drug delivery systems .
Glycidyl Methacrylate Copolymers
  • Structure : Contains epoxide and methacrylate groups .
  • Properties : Enables crosslinking, enhancing mechanical and chemical resistance.
  • Applications : Dental composites and automotive coatings .
Acrylic Acid/2-Ethylhexyl Acrylates/Styrene Copolymers
  • Structure : Combines hydrophilic (acrylic acid), hydrophobic (2-ethylhexyl), and aromatic (styrene) units .
  • Properties : Balanced hydrophilicity/hydrophobicity; high molecular weight (500,000 MW) improves film-forming ability.
  • Applications : Paints, textiles, and personal care products .

Comparative Properties Table

Property Poly(2-carboxyethyl) acrylate Poly(2-ethylhexyl acrylate) Poly(2-cyanoethyl acrylate) Poly(2-methoxyethyl acrylate) Glycidyl Methacrylate Copolymers
Hydrophilicity High Low Moderate Moderate Low (epoxide-dependent)
Tg (°C) ~85–100 ~−50 to −20 ~60–80 ~−10–20 50–120
Thermal Stability High (decomposes >250°C) Moderate (decomposes ~200°C) Low (decomposes ~150°C) Moderate (decomposes ~180°C) High (decomposes >300°C)
Biodegradability Yes No No Limited No
Key Applications Packaging, adhesives Adhesives, elastomers Coatings, electronics Medical devices Coatings, composites

Research Findings

  • Adhesion Performance : this compound exhibits superior bonding to metals and cellulose compared to ethylhexyl and methoxyethyl derivatives due to carboxyl group reactivity .
  • Environmental Impact: Unlike non-biodegradable acrylates (e.g., 2-ethylhexyl), this compound degrades under composting conditions, reducing environmental persistence .
  • Safety: 2-carboxyethyl acrylate monomer is classified as a skin/eye irritant (CLP Category 1), requiring stringent handling protocols .

Preparation Methods

Procedure and Conditions

The RAFT process typically involves dissolving 2-carboxyethyl acrylate (CEA) in a solvent (e.g., water or dimethylformamide) with a chain-transfer agent (CTA) such as 2-cyano-2-propyl benzodithioate. Azobisisobutyronitrile (AIBN) is added as a thermal initiator at concentrations of 0.1–1.0 mol% relative to the monomer. The reaction is conducted under inert nitrogen at 70°C for 12–24 hours. Post-polymerization, the product is precipitated in cold methanol, washed to remove unreacted monomers, and vacuum-dried.

Outcomes and Characterization

RAFT-synthesized PCEA exhibits a number-average molecular weight (MnM_n) of 15–30 kDa and polydispersity indices (PDI) below 1.3, as confirmed by gel permeation chromatography (GPC). Fourier-transform infrared (FTIR) spectroscopy validates the presence of carboxylate stretches at 1,710 cm1^{-1}, while nuclear magnetic resonance (NMR) confirms the acrylate backbone structure.

Emulsion Polymerization

Emulsion polymerization is a scalable method for synthesizing PCEA nanoparticles, particularly when integrating inorganic composites like Fe3_3O4_4/SiO2_2.

Seeded Emulsion Technique

In a representative protocol, Fe3_3O4_4/SiO2_2 core-shell particles are dispersed in water with sodium dodecyl sulfate (SDS) as a surfactant. CEA (2.1 mL) and potassium persulfate (KPS, 0.03 g) are added, and the mixture is stirred at 70°C under nitrogen for 24 hours. The resultant PCEA-coated particles are magnetically separated, washed with ethanol, and lyophilized.

Key Parameters

  • Initiator Concentration : KPS at 0.5–1.0 wt% ensures ~90% monomer conversion.

  • Temperature : Reactions at 70–80°C optimize initiator decomposition rates.

  • Surfactant Role : SDS stabilizes monomer droplets, yielding particles with diameters of 500–600 nm.

Solution Polymerization

Solution polymerization is favored for producing unmodified PCEA homopolymers with moderate molecular weights.

Aqueous-Phase Synthesis

CEA is dissolved in deionized water (40 mL) at 60°C, followed by the addition of KPS (66.6 mg). After 3 hours of stirring under nitrogen, the product is centrifuged, washed with methanol-acetone mixtures, and dried. This method achieves 75–85% yield, with FTIR confirming the absence of residual monomer peaks at 1,630 cm1^{-1} (acrylate C=C).

Solvent Selection

While water is the primary solvent, tert-butanol has been used to reduce chain transfer reactions, enhancing molecular weight to ~20 kDa.

Comparative Analysis of Synthesis Methods

Parameter RAFT Emulsion Solution
Molecular Weight 15–30 kDa10–20 kDa5–20 kDa
PDI <1.31.5–2.01.8–2.5
Yield 80–85%85–90%70–80%
Scalability ModerateHighLow
Applications Enzyme studiesDrug deliveryAdhesives

RAFT polymerization excels in precision but requires specialized CTAs. Emulsion methods offer scalability for composites, while solution techniques are cost-effective for bulk synthesis.

Challenges and Optimization Strategies

Oxygen Inhibition

CEA’s acrylate group is susceptible to oxygen-induced premature termination. Reactions conducted under nitrogen or with radical scavengers like 4-methoxyphenol (MEHQ, 900–1,100 ppm) mitigate this issue.

Purification

Residual monomers and initiators are removed via sequential washing with methanol (30%) and acetone, followed by centrifugation at 5,000–8,000 rpm. Lyophilization ensures thermal stability up to 200°C, as shown by thermogravimetric analysis (TGA).

Monomer Distribution

Partitioning studies reveal CEA’s distribution coefficient (KCEAK_{CEA}) between water and vinyl monomers correlates with organic-phase molar volume (VmV_m):

logKCEA=0.021×Vm+2.3(R2=0.94)\log K{CEA} = -0.021 \times Vm + 2.3 \quad (R^2 = 0.94)

This relationship guides solvent selection to maximize monomer availability in the aqueous phase .

Q & A

Basic Research Questions

Q. What are the critical parameters to consider during the synthesis of poly(2-carboxyethyl acrylate) to ensure reproducibility?

  • Methodological Answer : Key parameters include monomer purity, initiator-to-monomer ratio, reaction temperature, and solvent selection. For example, impurities in the monomer (e.g., residual inhibitors) can delay polymerization kinetics. Use high-purity 2-carboxyethyl acrylate (CAS-specific handling guidelines in ). Temperature control (±2°C) is critical to avoid side reactions like premature crosslinking. Solvent polarity should match the monomer’s hydrophilicity (e.g., aqueous or polar aprotic solvents).

Q. Which spectroscopic techniques are most suitable for confirming the successful polymerization of 2-carboxyethyl acrylate?

  • Methodological Answer :

  • FTIR : Confirm the disappearance of the C=C bond (~1630 cm⁻¹) and appearance of ester carbonyl peaks (~1720 cm⁻¹) .
  • NMR : Monitor the shift of vinyl protons (δ 5.5–6.5 ppm) to confirm monomer conversion. Quantitative ¹³C NMR can assess copolymer composition if other monomers are present .
  • GPC/SEC : Determine molecular weight distribution using aqueous or DMF-based eluents, calibrated with polyacrylate standards .

Q. What safety protocols are essential when handling 2-carboxyethyl acrylate monomers?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and safety goggles to prevent skin/eye contact (classified as Skin/Eye Irritant Category 1 ).
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Store monomers in amber bottles at 2–8°C, away from oxidizers and light, to prevent spontaneous polymerization .

Advanced Research Questions

Q. How can researchers optimize the copolymerization of 2-carboxyethyl acrylate with hydrophobic monomers (e.g., methyl methacrylate) to balance hydrophilicity and mechanical strength?

  • Methodological Answer :

  • Feed Ratio Design : Use reactivity ratios (e.g., Fineman-Ross method) to determine optimal comonomer ratios. For instance, a 70:30 ratio of 2-carboxyethyl acrylate to methyl methacrylate may enhance water solubility while retaining rigidity.
  • Solvent Selection : Emulsion polymerization with surfactants (e.g., alkyl glucosides ) can stabilize hydrophobic/hydrophilic monomer mixtures.
  • Post-Polymerization Analysis : Assess phase separation via TEM and mechanical properties via DMA. A study on poly(hydroxyethyl acrylate) copolymers showed Tg shifts of 10–15°C with 20% hydrophobic comonomer .

Q. What strategies mitigate premature crosslinking during free-radical polymerization of 2-carboxyethyl acrylate?

  • Methodological Answer :

  • Inhibitor Addition : Use 50–100 ppm hydroquinone or TEMPO to suppress unintended crosslinking during storage .
  • Controlled Radical Polymerization (CRP) : Implement RAFT or ATRP to regulate chain growth and minimize branching. For example, a trithiocarbonate chain-transfer agent can reduce polydispersity to <1.2 .
  • Reaction Monitoring : In-situ FTIR or Raman spectroscopy detects crosslinking onset (e.g., broadening of carbonyl peaks) .

Q. How do pH-dependent conformational changes in poly(2-carboxyethyl acrylate) affect its application in drug delivery systems?

  • Methodological Answer :

  • Swelling Studies : Measure hydrogel swelling ratios at pH 2–10. The carboxyl group’s pKa (~4.5) causes ionization above pH 5, increasing hydrophilicity. At pH 7.4, swelling ratios can exceed 300% .
  • Drug Release Kinetics : Use UV-Vis spectroscopy to track model drug (e.g., doxorubicin) release. At pH 5.0 (tumor microenvironment), sustained release over 48 hours is achievable due to partial chain collapse .

Q. What advanced characterization methods resolve contradictions in reported thermal stability data for poly(2-carboxyethyl acrylate)?

  • Methodological Answer :

  • TGA-DSC Coupling : Analyze degradation steps under nitrogen/air. Conflicting Tg values may arise from moisture content; pre-dry samples at 60°C for 24 hours.
  • Kinetic Analysis : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea). For polyacrylates, Ea ranges 150–200 kJ/mol, with decomposition onset at ~200°C .
  • Comparative Studies : Cross-reference with poly(ethyl acrylate) (Tg ~ -8°C) and poly(hydroxyethyl acrylate) (Tg ~ 55°C) to contextualize results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.